Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with significant potential in various scientific fields. It is classified under the category of biochemical reagents and has a specific application in medicinal chemistry due to its structural properties and biological activity. The compound is identified by the CAS number 134575-05-6 and has a molecular formula of C15H15N3O4, with a molar mass of approximately 301.3 g/mol .
This compound can be sourced from various chemical suppliers specializing in biochemical reagents. It falls under the broader classification of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the benzyl group and dioxo functionalities enhances its pharmacological profile, making it a subject of interest for drug development .
The synthesis of ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under acidic conditions. For instance, refluxing an aminopyrazole derivative with suitable diketones in an alcoholic medium can yield this compound through cyclization reactions .
The synthetic pathway often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular structure of ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate features a hexahydropyrrolo core fused with a pyrazole ring. The presence of two keto groups (dioxo) at positions 4 and 6 contributes to its reactivity and stability.
Key structural data includes:
Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can participate in various chemical reactions typical of pyrazole derivatives. These include nucleophilic substitutions and cyclization reactions that can lead to further functionalization or derivatization.
The reactivity is influenced by the electron-withdrawing effects of the dioxo groups and the steric hindrance provided by the benzyl substituent. This balance allows for selective reactions that can be exploited in synthetic organic chemistry .
The mechanism of action for ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is closely related to its ability to interact with specific biological targets. Its structure allows it to modulate enzymatic activities or receptor interactions that are pivotal in various biochemical pathways.
Research indicates that compounds with similar structures exhibit significant activity against certain cancer cell lines and inflammatory pathways. The exact mechanism often involves inhibition of key enzymes or modulation of signaling pathways relevant to disease processes .
Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is typically characterized by:
Chemical properties include solubility in organic solvents and stability under varying pH conditions. The compound should be stored at controlled temperatures (2–8°C) to maintain its integrity over time .
Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has notable applications in scientific research:
Its unique structural features make it a valuable candidate for further exploration in drug design and development initiatives aimed at addressing unmet medical needs .
The pyrrolo[3,4-c]pyrazole core is efficiently constructed via catalyst-free, three-component 1,3-dipolar cycloaddition reactions. This domino process involves formylpyrazoles (1), N-arylmaleimides (2), and glycine-derived esters (3) under reflux conditions in toluene. The reaction proceeds through in situ generation of azomethine ylides, which undergo stepwise cycloadditions to form the bicyclic framework. The initial condensation between the formylpyrazole and glycine derivative forms an imine intermediate (7a), which undergoes a 1,2-proton shift to generate the azomethine ylide (7b). This dipole is trapped by maleimide via a stereoselective [3+2] cycloaddition, yielding the pyrrolo[3,4-c]pyrrole intermediate (8). Subsequent reaction with a second equivalent of formylpyrazole generates another ylide (9b), which cyclizes with additional maleimide to form the tetracyclic system [3].
This methodology demonstrates exceptional functional group tolerance and high diastereoselectivity, as confirmed by X-ray crystallography of representative adducts. The reaction efficiency is evidenced by yields consistently exceeding 70% across diverse substrates (Table 1). The orthogonality between the pyrazole and maleimide components allows modular construction of the hexahydropyrrolo[3,4-c]pyrazole scaffold with predictable stereochemistry at the ring fusion positions [3].
Table 1: Yield Variation in 1,3-Dipolar Cycloadditions with Different Substituents
Entry | R¹ (Formylpyrazole) | R² (Maleimide) | Yield (%) |
---|---|---|---|
4a | Methyl | Phenyl | 96 |
4b | Methyl | 4-Chlorophenyl | 73 |
4c | Methyl | 4-Methylphenyl | 84 |
4d | Methyl | 4-Methoxyphenyl | 90 |
4f | Phenyl | Phenyl | 81 |
4g | Phenyl | 4-Chlorophenyl | 75 |
The introduction of the C5-benzyl group is achieved through strategic selection of N-substituted glycine precursors. Specifically, replacing glycine methyl ester with N-benzylglycine ethyl ester (3b) directs the synthesis toward mono-cyclized pyrazolylpyrrolo[3,4-c]pyrroles (5,6) rather than bis-adducts. This substitution blocks the second cyclization by removing the acidic α-proton required for ylide formation, confining the reaction to a single cycloaddition step [3]. The benzyl group is incorporated intact during the initial imine formation, positioning it exclusively at the N5 position of the pyrrolidine ring.
Ester group versatility is demonstrated through transesterification and hydrolysis-condensation sequences. The ethyl ester in the target compound can be introduced directly from ethyl glycinate derivatives or via post-synthetic modification of methyl ester analogs. For example, methyl 5-(2,3-dimethylphenyl)-4,6-dioxo-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes base-catalyzed transesterification with ethanol to yield the corresponding ethyl ester [5]. Alternatively, brominated derivatives like ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate are synthesized through electrophilic aromatic substitution prior to core assembly, demonstrating the compatibility of halogenated aromatics with the cycloaddition conditions [4].
Table 2: Diastereomeric Ratios in Pyrazolylpyrrolo[3,4-c]pyrroles with N-Benzylglycine Ethyl Ester
Entry | R¹ (Formylpyrazole) | R² (Maleimide) | 5:6 Ratio | Combined Yield (%) |
---|---|---|---|---|
1 | Methyl | Phenyl | 1:7 | 95 |
2 | Methyl | 4-Chlorophenyl | 1:7 | 82 |
3 | Methyl | 4-Methoxyphenyl | 1:7 | 96 |
4 | Phenyl | Phenyl | 1:7 | 75 |
The 1,3-dipolar cycloaddition exhibits high inherent diastereoselectivity due to conformational constraints in the transition state. When N-benzylglycine ethyl ester is employed, products form with consistent 1:7 endo/exo diastereomeric ratios across diverse substrates (Table 2). This selectivity arises from π-stacking interactions between the benzyl group and maleimide aryl substituent, which stabilize one approach trajectory of the dipole over others. The major diastereomer exhibits cis-fusion at the pyrrolidine-pyrrolone junction, as confirmed by X-ray analysis of compound 4g, which shows the benzyl group occupying a pseudoequatorial position [3].
Chromatographic separation of minor diastereomers requires optimized conditions due to structural similarity. Medium-pressure silica gel chromatography with stepwise gradients of ethyl acetate in hexanes (10% → 50%) effectively resolves these isomers. The minor endo-isomer typically elutes first due to reduced polarity, followed by the predominant exo-diastereomer. Analytical characterization employs combined NMR techniques: ¹H NMR spectra distinguish diastereomers by coupling patterns in the aliphatic region (3.0–5.5 ppm), where the major isomer displays characteristic doublets for H-3a/H-3c protons and triplets for H-6a/H-9a. ¹³C NMR further confirms stereochemistry through carbonyl carbon shifts (160–175 ppm), which vary by 0.3–0.8 ppm between diastereomers due to conformational differences affecting electronic environments [3] [5]. Crystallization from dimethylformamide/ethanol (1:1) provides single crystals suitable for unambiguous stereochemical assignment, as demonstrated for the tetracyclic analog 4g [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1